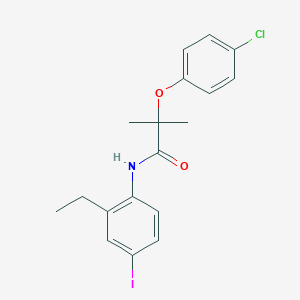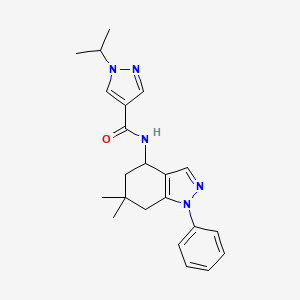![molecular formula C14H10ClNO5 B5088713 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid, also known as CNB-001, is a novel compound that has shown potential in the treatment of various neurological disorders. The compound was first synthesized in 2007 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. The compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which can lead to neurodegeneration.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to improve cognitive function and reduce the severity of neurological damage following traumatic brain injury. The compound has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid is its relatively low toxicity, which makes it a safe compound to use in lab experiments. However, the compound is also relatively unstable and can degrade over time, which can limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid. One area of interest is the development of new drugs based on the compound's structure. Another area of research is the identification of the specific signaling pathways that are modulated by this compound, which could lead to the development of more targeted therapies for neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different neurological conditions.
Méthodes De Synthèse
The synthesis of 2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-furylcarboxaldehyde and nitropropene in the presence of a base. The resulting product is then reduced to the final compound using a palladium-catalyzed hydrogenation reaction.
Applications De Recherche Scientifique
2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid has been studied extensively for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-chloro-5-[5-[(E)-2-nitroprop-1-enyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-8(16(19)20)6-10-3-5-13(21-10)9-2-4-12(15)11(7-9)14(17)18/h2-7H,1H3,(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQGYERTYGVRFV-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide](/img/structure/B5088639.png)
![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5088649.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)


![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5088665.png)
![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088669.png)


![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
